molecular formula C15H18N2O B12527314 N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide CAS No. 673452-06-7

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide

Cat. No.: B12527314
CAS No.: 673452-06-7
M. Wt: 242.32 g/mol
InChI Key: RIUJKDHGMMTUIH-UHFFFAOYSA-N
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Description

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide is a synthetic specialty chemical of interest in various research fields. This compound features a prop-2-en-1-yl (allylic) backbone substituted with a cyano group and an acetamide moiety, linked to a 4-(propan-2-yl)phenyl group. This structure places it within a class of molecules studied for their potential biological and electronic properties. Compounds with similar α,β-unsaturated carbonyl and cyano functional groups are frequently investigated as key intermediates or scaffolds in medicinal chemistry. Researchers are exploring such structures for a range of potential biological activities, which may include antioxidant properties, as seen in related chalcone derivatives . The molecular architecture, characterized by a conjugated system, also makes it a candidate for applications in material science, particularly in the development of organic semiconductors and non-linear optical materials . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

673452-06-7

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-[2-cyano-3-(4-propan-2-ylphenyl)prop-2-enyl]acetamide

InChI

InChI=1S/C15H18N2O/c1-11(2)15-6-4-13(5-7-15)8-14(9-16)10-17-12(3)18/h4-8,11H,10H2,1-3H3,(H,17,18)

InChI Key

RIUJKDHGMMTUIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(CNC(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Cyano-3-[4-(Propan-2-yl)Phenyl]Prop-2-En-1-ol

The foundational step involves a Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile. This reaction is catalyzed by piperidine in ethanol or dichloromethane, producing an α,β-unsaturated nitrile intermediate.

Reaction Conditions

  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol (reflux, 6–8 hours)
  • Yield : 85–92%

The reaction proceeds via nucleophilic attack of malononitrile’s active methylene group on the aldehyde carbonyl, followed by dehydration. The electron-withdrawing cyano group stabilizes the conjugated enolate intermediate, driving the reaction to completion.

Acylation with Acetic Anhydride

The intermediate 2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ol is acetylated using acetic anhydride under mild conditions:

Reaction Parameters

  • Reagent : Acetic anhydride (2 equivalents)
  • Base : Pyridine (1 equivalent, to scavenge HCl)
  • Solvent : Dichloromethane (room temperature, 4 hours)
  • Yield : 78–84%

The hydroxyl group undergoes nucleophilic substitution, forming the acetamide moiety. Excess acetic anhydride ensures complete conversion, while pyridine prevents side reactions such as nitrile hydrolysis.

One-Pot Tandem Reaction Using Triethyl Orthoformate

Mechanism and Optimization

An alternative method employs triethyl orthoformate (TEOF) as a dehydrating agent and acetylation promoter in a single pot. This approach reduces purification steps and improves scalability:

Procedure

  • Condensation : 4-Isopropylbenzaldehyde (1 equiv), malononitrile (1.1 equiv), and TEOF (2.5 equiv) are refluxed in isopropanol.
  • In Situ Acylation : Acetic acid (1.5 equiv) is added dropwise at 60°C, facilitating simultaneous dehydration and acetylation.

Key Advantages

  • Solvent : Isopropanol acts as both solvent and mild acid catalyst.
  • Yield : 88–91% with >95% purity (HPLC).

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Parameters

Continuous flow reactors enhance heat and mass transfer, critical for exothermic Knoevenagel reactions. A representative setup includes:

Parameter Value
Reactor type Microtubular (stainless steel)
Temperature 80°C
Residence time 15 minutes
Catalyst Immobilized piperidine
Throughput 5 kg/hour

This method achieves 94% conversion with minimal byproducts, enabling large-scale production.

Downstream Purification

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1 v/v) at −20°C.
  • Chromatography : Silica gel (hexane:ethyl acetate, 4:1) for analytical-grade material.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • Conditions : 150 W, 100°C, 10 minutes.
  • Yield : 89% with comparable purity to conventional methods.

Enzymatic Acetylation

Lipase-catalyzed acylation offers an eco-friendly alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : Tert-butanol, 40°C.
  • Yield : 72% (lower due to enzyme sensitivity to nitrile groups).

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.01 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.95–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, NH).

Purity Assessment

Method Specification
HPLC (C18 column) Retention time: 6.8 min
Purity ≥99.5% (UV detection at 254 nm)

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacetylation : Occurs with excess acetic anhydride. Mitigated by stoichiometric reagent control.
  • Nitrile Hydrolysis : Minimized by avoiding aqueous conditions during acylation.

Scalability Issues

  • Exothermicity : Addressed via jacketed reactors or segmented flow systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Suvecaltamide (WHO Proposed INN List 122, 2019)

  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide .
  • Key Differences: Replaces the propenyl-cyano group with a trifluoroethoxy-pyridyl ethyl chain. Retains the 4-isopropylphenyl group but links it via a single bond.
  • Biological Activity : Functions as a voltage-activated calcium channel (Cav) stabilizer and antiepileptic agent.
  • Significance : Highlights the importance of the 4-isopropylphenyl group in hydrophobic interactions, while the trifluoroethoxy-pyridyl moiety enhances target specificity.

2-Iodo-N-(prop-2-yn-1-yl)acetamide

  • Structure : Iodo-substituted acetamide with a propargyl group .
  • Key Differences: Propargyl (alkyne) chain instead of propenyl. Iodo substituent at the α-position instead of cyano.
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling of 2-iodoacetic acid with propargylamine (5% yield) .
  • Relevance : Demonstrates how halogen substituents and unsaturated chains influence synthetic accessibility and electronic properties.

2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide

  • Structure : Dichlorophenyl-substituted acetamide with a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl group .
  • Key Differences: Dichlorophenyl and pyrazolyl substituents instead of cyano-propenyl-isopropylphenyl. Exhibits planar amide geometry and hydrogen-bonding-driven dimerization.
  • Physical Properties : Melting point 473–475 K, with conformational flexibility due to varying dihedral angles between aromatic rings .

2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Structure: Cyano-acetamide with a methylamino carbonyl group .
  • Key Differences: Lacks the propenyl-isopropylphenyl chain but retains the cyano group.
  • Toxicology: Insufficient data available, underscoring the need for thorough safety profiling in cyano-containing analogs .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity/Properties Synthesis Method References
N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide Cyano, propenyl-4-isopropylphenyl, acetamide Not reported Not specified N/A
Suvecaltamide 4-Isopropylphenyl, trifluoroethoxy-pyridyl ethyl, acetamide Cav stabilizer, antiepileptic Not detailed
2-Iodo-N-(prop-2-yn-1-yl)acetamide Iodo, propargyl, acetamide Not reported EDCI/DMAP coupling (5% yield)
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Dichlorophenyl, pyrazolyl, acetamide Hydrogen-bonded dimers, m.p. 473–475 K EDCI coupling with 4-aminoantipyrine
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl, acetamide Toxicology not investigated Not detailed

Key Findings and Implications

Role of Substituents: The 4-isopropylphenyl group (as in suvecaltamide) is associated with hydrophobic target interactions, while the cyano group may enhance electronic withdrawal but requires toxicity assessment . Propenyl vs. Propargyl Chains: Propenyl’s double bond offers rigidity, whereas propargyl’s triple bond may increase reactivity .

Synthetic Challenges :

  • Low yields (e.g., 5% for 2-iodo analog) highlight the difficulty of introducing bulky or unsaturated substituents .

Biological Relevance :

  • Structural analogs with aromatic/halogen substituents (e.g., dichlorophenyl) often exhibit crystallographic diversity and hydrogen-bonding-driven aggregation, influencing bioavailability .

Biological Activity

N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide, a compound belonging to the class of cyanoacrylamides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3OC_{14}H_{15}N_{3}O. Its structure includes a cyano group, an acetamide moiety, and an isopropyl-substituted phenyl group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Structure-Activity Relationship (SAR) : Studies have shown that the presence of a cyano group enhances cytotoxicity against various cancer cell lines. For example, compounds with similar cyanoacrylamide structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Similar Cyanoacrylamide5.0MCF-7
Similar Cyanoacrylamide7.5HeLa

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies:

  • Antibacterial Properties : Compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance membrane permeability, leading to increased antibacterial activity .
Bacteria TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive (e.g., Staphylococcus aureus)TBD
Gram-negative (e.g., Escherichia coli)TBD

Anticonvulsant Activity

Some derivatives of cyanoacrylamides have also been investigated for anticonvulsant activity:

  • Mechanism of Action : The anticonvulsant effects are thought to be mediated through modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Preliminary results suggested a promising profile with significant inhibition of cell proliferation at concentrations above 10 µM.
  • Antimicrobial Screening : In another study, the compound was tested against various microbial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

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